6-(Aminomethyl)-3,3-difluoropiperidin-2-one physicochemical properties
6-(Aminomethyl)-3,3-difluoropiperidin-2-one physicochemical properties
The following technical guide provides an in-depth physicochemical and structural profiling of 6-(Aminomethyl)-3,3-difluoropiperidin-2-one , a specialized fluorinated building block used in high-value medicinal chemistry programs.
Content Type: Technical Reference & Application Guide
Primary Class: gem-Difluorinated
Executive Summary
6-(Aminomethyl)-3,3-difluoropiperidin-2-one represents a strategic scaffold in modern drug discovery, particularly for protease inhibitors (e.g., Cathepsin K/S) and GPCR ligands . Its core value lies in the 3,3-difluoro motif , which acts as a metabolic blocker and electronic modulator, preventing oxidative metabolism at the
Molecular Identity & Structural Analysis[1][2][3]
This molecule combines a semi-rigid piperidinone ring with an exocyclic primary amine handle. The gem-difluoro substitution at C3 is the critical feature, imparting unique electronic properties to the adjacent amide carbonyl.
Identification Data
| Parameter | Detail |
| IUPAC Name | 6-(Aminomethyl)-3,3-difluoropiperidin-2-one |
| Common Synonyms | 3,3-Difluoro-6-aminomethyl-valerolactam; |
| Molecular Formula | |
| Molecular Weight | 164.15 g/mol |
| CAS Number | Not widely listed for free base; (Boc-protected precursor: 1373502-92-1 ) |
| SMILES | NCC1CCCC(F)(F)C(=O)N1 |
| Stereochemistry | Contains one chiral center at C6.[1][2][3][4][5] Typically supplied as the (S)- or (R)- enantiomer for asymmetric synthesis. |
Structural Dynamics: The gem-Difluoro Effect
The introduction of two fluorine atoms at the C3 position (alpha to the carbonyl) induces specific electronic and conformational changes:
-
Dipole Alignment: The C-F bonds create a strong dipole that aligns anti-parallel to the C=O dipole in the lowest energy conformation, often locking the ring into a specific twist-boat or chair form.
-
pKa Modulation: The strong electron-withdrawing effect of the
group decreases the electron density on the amide nitrogen, making the N-H more acidic than in non-fluorinated lactams, though it remains non-ionizable at physiological pH. -
Metabolic Blocking: The C3 position in standard piperidinones is a "soft spot" for CYP450-mediated oxidation. Fluorination blocks this pathway, extending half-life (
).
Physicochemical Properties Profile
The following data aggregates calculated consensus values and experimental trends observed in the gem-difluoro lactam class.
Quantitative Parameters
| Property | Value / Range | Context & Implication |
| LogP (Calculated) | -0.2 to +0.3 | Low Lipophilicity: Highly soluble in polar organic solvents (MeOH, DMSO). More lipophilic than the non-fluorinated analog (LogP ~ -0.8). |
| TPSA (Topological Polar Surface Area) | ~55 | Good Permeability: Well within the Veber rules (<140 |
| pKa (Primary Amine) | 8.8 – 9.2 (Calc) | Basic: The exocyclic amine is protonated at physiological pH (7.4), facilitating salt formation (e.g., HCl, TFA). |
| pKa (Lactam NH) | ~13 – 14 | Weakly Acidic: Lower than standard amides (~17) due to inductive withdrawal by |
| H-Bond Donors | 2 (Amine NH2, Amide NH) | Critical for binding site interactions. |
| H-Bond Acceptors | 3 (Amine N, Amide O, F) | Fluorine can act as a weak H-bond acceptor in specific hydrophobic pockets. |
| Melting Point | >200°C (as HCl salt) | typically a white crystalline solid in salt form; free base may be an oil or low-melting solid. |
Experimental Protocols
Solubility & Handling
The free base is prone to forming carbonates in air due to the basic primary amine. It is standard practice to handle this compound as its Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to ensure stoichiometry and stability.
-
Solvent Compatibility:
-
High Solubility: Water, Methanol, DMSO, DMF.[3]
-
Moderate Solubility: Ethanol, Acetonitrile (salt forms may require heating).
-
Incompatibility: Non-polar solvents (Hexanes, Toluene) – product will oil out or precipitate.
-
Synthesis & Deprotection Workflow
This molecule is rarely synthesized de novo in medicinal chemistry labs; it is generated from the N-Boc protected precursor (CAS: 1373502-92-1).
Protocol: Deprotection of N-Boc-6-(aminomethyl)-3,3-difluoropiperidin-2-one
-
Dissolution: Dissolve 1.0 eq of the N-Boc intermediate in 1,4-Dioxane (5 mL/mmol).
-
Acidolysis: Add 4.0 M HCl in Dioxane (5-10 eq) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by LCMS (disappearance of [M+H]+ 265, appearance of [M+H]+ 165).
-
Isolation:
-
Method A (Salt): Concentrate in vacuo. Triturate the residue with
to obtain the HCl salt as a white solid. -
Method B (Free Base): Concentrate. Redissolve in MeOH. Pass through a weak anion exchange cartridge (SCX-2) to capture the amine. Elute with
in MeOH.
-
Analytical Logic: Visualizing the Workflow
The following diagram illustrates the critical decision pathways for handling this building block in a synthesis campaign.
Caption: Operational workflow for the generation and utilization of the 6-(aminomethyl)-3,3-difluoropiperidin-2-one scaffold.
Application Context: Medicinal Chemistry
Bioisosteric Utility
The 3,3-difluoropiperidin-2-one scaffold is often used to replace:
-
Standard Piperidinones: To block metabolic hotspots (C3 oxidation).
-
Cyclic Ureas: As a hydrolytically stable surrogate.
-
Proline Mimetics: The constrained ring mimics the turn geometry of proline, but the fluorines reduce the basicity and alter the lipophilic vector.
Metabolic Stability Rationale
The diagram below details the mechanistic basis for the enhanced stability of this fluorinated scaffold compared to its non-fluorinated parent.
Caption: Mechanistic comparison of metabolic susceptibility between standard and 3,3-difluorinated lactams.
Safety & Toxicology (MSDS Summary)
While specific toxicological data for this intermediate is proprietary, it should be handled with "Universal Precautions" for fluorinated amines.
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).
-
Specific Risk: Fluorinated motifs can occasionally show specific cardiotoxicity (hERG inhibition) depending on the final drug structure, though the fragment itself is generally considered low-risk.
-
Disposal: Must be incinerated in a facility equipped with scrubbers for HF (Hydrogen Fluoride) generation.
References
-
Grygorenko, O. O., et al. (2022).[6] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.
-
PubChem Compound Summary. (2025). Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (Precursor Data). National Center for Biotechnology Information.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2010).
-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry.
Sources
- 1. PubChemLite - 6-(aminomethyl)-3,3-difluoropiperidin-2-one (C6H10F2N2O) [pubchemlite.lcsb.uni.lu]
- 2. Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | C11H20F2N2O2 | CID 68309267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 4. (R)-3-(BOC-amino)-piperidine - 重庆英斯凯药业有限公司 [ensky-chemical.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
